molecular formula C15H19NOS B5619232 4-(2,3-dihydro-1H-inden-1-ylacetyl)thiomorpholine

4-(2,3-dihydro-1H-inden-1-ylacetyl)thiomorpholine

Cat. No. B5619232
M. Wt: 261.4 g/mol
InChI Key: FOFHIHPXXMZQMB-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of thiomorpholine derivatives involves multiple steps, often starting from basic chemical precursors. A related synthesis involves forming morpholine and thiomorpholine derivatives by coupling with various alkylating agents or through condensation reactions. For example, novel morpholine, thiomorpholine, and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines were synthesized from 2-acetyl thiophene through a multi-step process including modified Bohlmann-Rahtz and Vilsmeier-Haack-Arnold reactions, highlighting the complexity of synthesizing such compounds (Marvadi, Krishna, Sriram, & Kantevari, 2019).

Molecular Structure Analysis The molecular structure of thiomorpholine derivatives is often confirmed using various spectroscopic methods including NMR, FT-IR, and mass spectrometry. For instance, a study on the synthesis and structural analysis of a furan-2-ylmethyl-thiomorpholinomethyl compound utilized X-ray diffraction and DFT calculations to confirm the optimized molecular structure, showing the detailed analysis required to understand these compounds' molecular frameworks (Sun et al., 2021).

Chemical Reactions and Properties Chemical reactions involving thiomorpholine derivatives showcase their reactivity and potential for various applications. For example, the efficient enantioselective synthesis of 2-substituted thiomorpholin-3-ones from (R)-phenylglycine, illustrating the derivatives' versatility and the potential for creating enantiomerically pure compounds (Franceschini, Nascimento, Sonnet, & Guillaume, 2003).

Physical Properties Analysis The physical properties of thiomorpholine derivatives, such as crystal structure and vibrational properties, can be determined through crystallography and vibrational spectroscopy studies. The crystal structure and vibrational properties of a furan-2-ylmethyl-thiomorpholinomethyl compound were analyzed, providing insight into the compound's physical characteristics (Sun et al., 2021).

Chemical Properties Analysis The chemical properties of thiomorpholine derivatives, including reactivity and stability, can be gleaned from their synthesis and chemical reactions. The synthesis of enantiomerically pure thiomorpholin-3-one derivatives through stereoselective alkylation demonstrates the controlled reactivity and the potential for precise modifications to achieve desired chemical properties (Franceschini et al., 2003).

properties

IUPAC Name

2-(2,3-dihydro-1H-inden-1-yl)-1-thiomorpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NOS/c17-15(16-7-9-18-10-8-16)11-13-6-5-12-3-1-2-4-14(12)13/h1-4,13H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFHIHPXXMZQMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1CC(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-dihydro-1H-inden-1-ylacetyl)thiomorpholine

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